![molecular formula C14H18N2O3S B2860245 Morpholino(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034432-16-9](/img/structure/B2860245.png)
Morpholino(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
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Overview
Description
Morpholinos are a type of oligomer molecule used in molecular biology to modify gene expression . They contain DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . Morpholinos block access of other molecules to small specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .
Synthesis Analysis
Morpholines have attracted significant attention due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines involve the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of morpholinos contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Chemical Reactions Analysis
Aromatic ketones, especially the pyridin-2-yl-methanone motifs, are important pharmaceutical intermediates . Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of morpholinos can vary depending on their specific structure .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Antiproliferative Activity
A novel bioactive heterocycle, closely related to the requested morpholino compound, was synthesized and evaluated for antiproliferative activity. This compound demonstrated significant stability due to inter and intra-molecular hydrogen bonds, as confirmed by X-ray diffraction studies (S. Benaka Prasad et al., 2018).
Crystal Structure Characterization
Another study focused on a compound synthesized from natural podocarpic acid, which showed the morpholino ring adopting a full chair conformation. This detailed structural analysis contributes to understanding the configuration of similar compounds (O. Bakare et al., 2005).
Biological Activities and Applications
Anticancer Intermediate Synthesis
Research has identified a morpholin-4-yl derivative as an important intermediate for synthesizing biologically active compounds with potential anticancer properties. This highlights the significance of morpholino derivatives in the development of small molecule inhibitors for cancer treatment (Linxiao Wang et al., 2016).
Insecticidal Activity
Pyridine derivatives, including morpholino compounds, were prepared and tested for their insecticidal activity against the cowpea aphid. This study demonstrates the potential of morpholino derivatives in agricultural applications (E. A. Bakhite et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
morpholin-4-yl-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-14(16-4-6-18-7-5-16)11-1-2-13(15-9-11)19-12-3-8-20-10-12/h1-2,9,12H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFFCUPIOXNRDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholino(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone |
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